molecular formula C6H4IN3 B3211904 7-Iodo-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1094674-57-3

7-Iodo-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B3211904
CAS No.: 1094674-57-3
M. Wt: 245.02 g/mol
InChI Key: OKNHQAJIMYJAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of an iodine atom at the 7th position of the triazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizing agents such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the reaction of 2-aminopyridines with nitriles in the presence of a heterogeneous catalyst like CuOx-ZnO/Al2O3-TiO2 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using microwave irradiation. This method is catalyst-free and eco-friendly, involving the reaction of enaminonitriles with benzohydrazides under microwave conditions . This approach offers high yields and good functional group tolerance, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: NaOCl, Pb(OAc)4, MnO2

    Catalysts: CuOx-ZnO/Al2O3-TiO2, Bu3MgLi, (TMP)3CdLi

    Microwave Irradiation: Used for eco-friendly synthesis

Major Products Formed:

    Substituted Triazolopyridines: Formed through substitution reactions

    Nitrogen-Containing Heterocycles: Formed through cycloaddition reactions

Mechanism of Action

The mechanism of action of 7-Iodo-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For example, it acts as an inhibitor of Janus kinases by binding to the active site of the enzyme, thereby preventing its activity . The compound’s unique structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

  • [1,2,3]Triazolo[1,5-a]pyrazine
  • [1,2,3]Triazolo[4,5-b]pyridine
  • [1,2,3]Triazolo[4,5-c]pyridine

Comparison: 7-Iodo-[1,2,3]triazolo[1,5-a]pyridine is unique due to the presence of the iodine atom at the 7th position, which imparts distinct chemical reactivity and biological activity compared to other triazolopyridines. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

7-iodotriazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-6-3-1-2-5-4-8-9-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNHQAJIMYJAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NN2C(=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Iodo-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 2
7-Iodo-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 3
7-Iodo-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 4
7-Iodo-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 5
7-Iodo-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 6
7-Iodo-[1,2,3]triazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.